molecular formula C13H16Cl3NO8 B8220851 2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate

2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate

Cat. No.: B8220851
M. Wt: 420.6 g/mol
InChI Key: NAGHJYXWJQCCPK-GZBOUJLJSA-N
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Description

2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 and a molecular weight of 420.63 g/mol . It is a derivative of xylopyranose, a sugar molecule, and is commonly used in organic synthesis, particularly in glycosylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and trichloroacetonitrile in the presence of a base like potassium carbonate for the formation of the trichloroacetimidate .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. It can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles .

Common Reagents and Conditions

Major Products

The major products of these reactions are glycosides, where the xylopyranosyl moiety is linked to another molecule via a glycosidic bond. The specific product depends on the nucleophile used in the reaction .

Scientific Research Applications

2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:

Mechanism of Action

The mechanism of action of 2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates the transfer of the xylopyranosyl moiety to a nucleophile. This process is typically catalyzed by a Lewis acid, which activates the trichloroacetimidate group, making it more susceptible to nucleophilic attack . The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is unique due to its high reactivity and selectivity in glycosylation reactions. The trichloroacetimidate group provides a stable yet reactive intermediate that facilitates efficient glycosyl transfer, making it a preferred choice in synthetic carbohydrate chemistry .

Properties

IUPAC Name

[(3R,4S,5R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJYXWJQCCPK-GZBOUJLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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